molecular formula C8H8N2O3 B13866437 3-Oxo-3-(pyridin-2-ylamino)propanoic acid

3-Oxo-3-(pyridin-2-ylamino)propanoic acid

Cat. No.: B13866437
M. Wt: 180.16 g/mol
InChI Key: VOXPFQFSRHZUBY-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-2-ylamino)propanoic acid is an organic compound with the molecular formula C8H10N2O3 It is a derivative of propanoic acid, where the amino group is substituted with a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-3-(pyridin-2-ylamino)propanoic acid can be synthesized through the reaction of 2-aminopyridine with butyl acrylate. The reaction typically involves the use of a suitable solvent such as methanol and may require heating to facilitate the reaction . The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyridin-2-ylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

3-Oxo-3-(pyridin-2-ylamino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyridin-2-ylamino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-3-(pyridin-2-ylamino)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-oxo-3-(pyridin-2-ylamino)propanoic acid

InChI

InChI=1S/C8H8N2O3/c11-7(5-8(12)13)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,12,13)(H,9,10,11)

InChI Key

VOXPFQFSRHZUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CC(=O)O

Origin of Product

United States

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